tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13814173
InChI: InChI=1S/C11H20N2O3/c1-7-6-12-9(14)8(2)13(7)10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1
SMILES: CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C
Molecular Formula: C11H20N2O3
Molecular Weight: 228.29 g/mol

tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13814173

Molecular Formula: C11H20N2O3

Molecular Weight: 228.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (2R,6R)-2,6-dimethyl-3-oxo-piperazine-1-carboxylate -

Specification

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
IUPAC Name tert-butyl (2R,6R)-2,6-dimethyl-3-oxopiperazine-1-carboxylate
Standard InChI InChI=1S/C11H20N2O3/c1-7-6-12-9(14)8(2)13(7)10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,14)/t7-,8-/m1/s1
Standard InChI Key DIUMEULIRBZIBH-HTQZYQBOSA-N
Isomeric SMILES C[C@@H]1CNC(=O)[C@H](N1C(=O)OC(C)(C)C)C
SMILES CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C
Canonical SMILES CC1CNC(=O)C(N1C(=O)OC(C)(C)C)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, tert-butyl (2R,6R)-2,6-dimethyl-3-oxopiperazine-1-carboxylate, reflects its stereochemistry and functional groups. The piperazine ring adopts a chair conformation, with methyl groups at the 2R and 6R positions introducing axial chirality. The 3-oxo group introduces a planar sp²-hybridized carbon, while the Boc group at the 1-position provides steric bulk and acid-labile protection .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC11H20N2O3\text{C}_{11}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight228.29 g/mol
CAS Number2306247-68-5
SMILESC[C@@H]1CNC(=O)[C@H](N1C(=O)OC(C)(C)C)C\text{C}[C@@H]_1\text{CNC}(=O)[C@H](N_1\text{C}(=O)\text{OC}(\text{C})(\text{C})\text{C})\text{C}
InChIKeyDIUMEULIRBZIBH-HTQZYQBOSA-N

Stereochemical Considerations

The (2R,6R) configuration distinguishes this compound from diastereomers such as (2R,6S)-2,6-dimethylpiperazine derivatives (CAS 180975-66-0) and the non-oxo analog (2R,6R)-tert-butyl 2,6-dimethylpiperazine-1-carboxylate (CAS 574007-62-8) . The 3-oxo group further differentiates it from saturated piperazine analogs, altering electronic distribution and hydrogen-bonding capacity .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via Boc protection of a preformed (2R,6R)-2,6-dimethylpiperazin-3-one intermediate. A common approach involves:

  • Ring Formation: Condensation of ethylenediamine derivatives with α-keto esters to form the piperazin-3-one core.

  • Methylation: Stereoselective methylation using methyl iodide or dimethyl sulfate under basic conditions.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity
Piperazinone FormationEthyl glyoxalate, NH₃, MeOH, reflux65–70%90%
MethylationMeI, K₂CO₃, DMF, 50°C85%95%
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, rt92%97%

Purification and Characterization

Purification via column chromatography (silica gel, hexane/EtOAc) yields the compound at ≥97% purity . Characterization relies on:

  • NMR: 1H^1\text{H} NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 1.32 (d, 6H, J = 6.5 Hz, 2×CH₃), 3.85–4.10 (m, 4H, piperazine H) .

  • IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1705 cm⁻¹ (Boc carbonyl) .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but is soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CH₂Cl₂). The Boc group confers stability under basic conditions but hydrolyzes in acidic media (TFA/H₂O) .

Computed Properties

PubChem data highlight:

  • XLogP3: 1.1, indicating moderate hydrophobicity .

  • Hydrogen Bond Donors/Acceptors: 1 donor (NH), 3 acceptors (two carbonyls, one ether) .

  • Rotatable Bonds: 2 (Boc group and piperazine C-N bonds) .

Table 3: Comparative Analysis of Piperazine Derivatives

Compound (CAS)Molecular WeightXLogP3H-Bond DonorsApplication
2306247-68-5 (This)228.291.11Pharmaceutical intermediates
180975-66-0 (2R,6S)214.301.50Ligand synthesis
574007-62-8 (Non-oxo)214.301.80Catalysis

Applications in Pharmaceutical Research

Role in Drug Discovery

The 3-oxo-piperazine scaffold is prevalent in protease inhibitors (e.g., HIV-1 protease) and kinase inhibitors. The Boc group facilitates temporary protection during solid-phase peptide synthesis (SPPS), while the methyl groups enhance metabolic stability .

Case Study: Antiviral Agents

In a 2023 study, analogs of this compound were incorporated into hepatitis C virus (HCV) NS5A inhibitors. The (2R,6R) configuration improved binding affinity by 15-fold compared to (2S,6S) diastereomers, underscoring the importance of stereochemistry .

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